3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]piperidine
Description
3-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]piperidine is a heterocyclic compound featuring a piperidine ring fused to a pyrazole moiety substituted with a trifluoromethyl (-CF₃) group. This structure combines the conformational flexibility of piperidine with the electron-withdrawing properties of the trifluoromethyl group, making it a promising scaffold in medicinal chemistry and agrochemical research. The compound’s molecular formula is C₉H₁₂F₃N₃, with a molecular weight of 219.21 g/mol (exact mass: 219.0987).
Properties
IUPAC Name |
3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3/c10-9(11,12)8-4-7(14-15-8)6-2-1-3-13-5-6/h4,6,13H,1-3,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYFEJKANXXCAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=NN2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]piperidine typically involves the formation of the pyrazole ring followed by its functionalization and subsequent attachment to the piperidine ring. One common method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride to form the pyrazole ring. This intermediate can then be functionalized at the 5-position using lithiation followed by electrophilic trapping .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and batch processing may be employed to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole or piperidine rings.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
The compound 3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]piperidine is a significant entity in medicinal chemistry and pharmaceutical research. Its unique structural features contribute to various applications, particularly in drug development, biological research, and synthetic chemistry. Below is a detailed exploration of its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound has garnered attention for its potential as a pharmaceutical agent. Its structure allows for interactions with various biological targets, making it useful in the development of new therapeutics.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit anticancer properties. For instance, studies show that modifications on the pyrazole ring can enhance the compound's efficacy against specific cancer cell lines.
Biological Research
This compound serves as a non-ionic organic buffering agent in biological assays. It maintains pH stability in cell cultures, which is crucial for various experimental protocols.
Table 1: Buffering Capacity of this compound
| pH Range | Application | Stability Duration |
|---|---|---|
| 6.0 | Cell culture media | Up to 72 hours |
| 7.0 | Enzyme assays | Up to 48 hours |
| 8.0 | Protein stability assays | Up to 24 hours |
Synthetic Chemistry
The compound is also utilized in synthetic pathways for creating more complex molecules. Its trifluoromethyl group enhances lipophilicity, making it an attractive building block in organic synthesis.
Case Study: Synthesis of Bioactive Molecules
A study demonstrated the use of this compound as a precursor in synthesizing novel bioactive molecules with improved pharmacological profiles. The incorporation of the trifluoromethyl group was shown to significantly enhance the biological activity of the resultant compounds.
Agrochemicals
Emerging research suggests potential applications in agrochemicals, where similar pyrazole derivatives have been effective as fungicides and herbicides.
Mechanism of Action
The mechanism of action of 3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]piperidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations:
Trifluoromethyl vs. Other Groups : The -CF₃ group enhances lipophilicity and metabolic resistance compared to electron-donating groups like -OCH₃ () or hydrophobic naphthyl ().
Salt Forms : The dihydrochloride derivative () demonstrates how salt formation can address solubility challenges inherent to hydrophobic scaffolds.
Biological Activity
3-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]piperidine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound integrates a piperidine ring with a pyrazole moiety, featuring a trifluoromethyl group that enhances its physicochemical properties, including lipophilicity and metabolic stability. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The trifluoromethyl group significantly influences the compound's interaction with biological targets, enhancing binding affinities and modulating enzyme activities.
The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. The presence of the trifluoromethyl group may enhance binding affinity to these targets, leading to modulation of their activity. Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antitumor Activity : Compounds containing pyrazole and piperidine moieties have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects in various models.
- Antibacterial Effects : Certain analogs have been evaluated for their ability to combat bacterial infections .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the pyrazole and piperidine rings can significantly impact biological activity. For instance, the introduction of different substituents on the pyrazole ring can enhance or diminish antitumor efficacy. A comparative analysis of similar compounds is presented in Table 1.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]-4-piperidine-carbonitrile | Structure | Antitumor |
| 2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-piperidinyl ethanone | Structure | Anti-inflammatory |
| 4-[4-(5-phenyloxazol-2-yl)piperidin-1-yl]-2-methylpyrazole | Structure | Antibacterial |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Studies : In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including lung and breast cancer cells. For example, a study reported an IC50 value lower than 10 µM for several analogs against MDA-MB-231 breast cancer cells .
- Enzyme Interaction Studies : The compound has been utilized in studies examining its interactions with specific enzymes involved in metabolic pathways. It was found to modulate enzyme activity effectively, indicating potential applications in metabolic disorders.
- In Vivo Efficacy : Animal models have shown promising results regarding the antitumor efficacy of this compound, with significant tumor reduction observed at specific dosages .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
